molecular formula C8H6BrN B1267194 4-Bromo-2-methylbenzonitrile CAS No. 67832-11-5

4-Bromo-2-methylbenzonitrile

Cat. No. B1267194
CAS RN: 67832-11-5
M. Wt: 196.04 g/mol
InChI Key: LPEBMDFRIKYFCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzonitrile derivatives, including compounds similar to 4-Bromo-2-methylbenzonitrile, involves halogenation, cyanation, and specific functional group transformations. One method involves the NaOMe-catalyzed bromodeboronation of cyano-6-fluorophenylboronic acid, showcasing the versatility of aryl boronic acids in constructing such molecules (Szumigala et al., 2004). Another approach is the selective monobromination of [14C]-aniline, leading to various bromobenzonitrile derivatives through subsequent reactions (Weller & Hanzlik, 1988).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds closely related to 4-Bromo-2-methylbenzonitrile have been extensively studied using Density Functional Theory (DFT). These studies provide insights into the electronic structure, molecular geometry, and vibrational modes, contributing to a deeper understanding of such compounds' chemical behavior and reactivity (Shajikumar & Raman, 2018).

Scientific Research Applications

  • Specific Scientific Field : Nonlinear Optics
  • Summary of the Application : 4-Bromo-2-methylbenzonitrile is used in the fabrication of organic nonlinear optical (NLO) materials . These materials are composed of organic compounds, which contain carbon-based molecules, and are specifically designed or synthesized to exhibit enhanced nonlinear optical effects .
  • Methods of Application or Experimental Procedures : A single organic nonlinear optical crystal of 4-bromo-2-methylbenzonitrile was prepared at room temperature by the slow evaporation method . The grown crystal’s crystalline nature was verified, and the unit cell characteristics are provided as a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = 90°, β = 90°, γ = 90° .
  • Results or Outcomes : UV–Vis optical studies show UV cutoff wavelength at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV using the Taucs’ plot . Photoluminescence spectra exhibited violet and red emissions . A high dielectric constant was received at a low frequency . The TG/DTA curve shows that the grown crystal was stable up to 125.59 °C . The Kurtz-Perry powder technique was applied to confirm the Second Harmonic Generation’s nature .

properties

IUPAC Name

4-bromo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEBMDFRIKYFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218075
Record name 4-Bromo-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbenzonitrile

CAS RN

67832-11-5
Record name 4-Bromo-2-methylbenzonitrile
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Record name 67832-11-5
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Record name 4-Bromo-2-methylbenzonitrile
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Record name 4-Bromo-2-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
P Preeda, S Pandurengan, A Thirumurugan… - 2023 - preprints.org
… Compound 4-bromo-2-methylbenzonitrile (4B2MBN) has both the electron acceptor group (… to analyze the properties of the compound 4-bromo-2-methylbenzonitrile crystal. Hence, the …
Number of citations: 0 www.preprints.org
AB GALUN, A KALUSZYNER… - The Journal of Organic …, 1962 - ACS Publications
… biguous route—viz., by reaction of 4-bromo-2methylbenzonitrile with phenylmagnesium bromide. … of 4-bromo-2-methylbenzonitrile in 4 ml. of ether was added to a Grignard solution, …
Number of citations: 15 pubs.acs.org
RG Raman - shodhganga.inflibnet.ac.in
In recent years, the search for obtaining high efficient non-linear materials plays a vital role in the fields of developing technologies like communication, signal processing and optical …
Number of citations: 0 shodhganga.inflibnet.ac.in
D Jia, M Gu, X Yu, K Yuan, S Wang, M Guo, P Gong - Chemical Papers, 2023 - Springer
… Using 4-bromo-2-methylbenzonitrile 1 similar to Fragment 1 as another starting material, intermediate 10 was obtained by Miyaura borylation. Then, it reacts with Fragment 2 by Suzuki …
Number of citations: 0 link.springer.com
C Liu, X Rao, Y Zhang, X Li, J Qiu… - European Journal of …, 2013 - Wiley Online Library
… It is also noteworthy that the cross-coupling reaction between 4-bromo-2-methylbenzonitrile and phenylboronic acid proceeded well, resulting in 96 % yield of the product after 75 min (…
M Frohn, RW Bürli, B Riahi, RW Hungate - Tetrahedron letters, 2007 - Elsevier
… Benzylic bromination of 4-bromo-2-methylbenzonitrile (3) gave a mixture of bromide 4 and dibrominated material (LC/MS and TLC analysis). Because the dibromide side product was …
Number of citations: 18 www.sciencedirect.com
B Ma, T Bohnert, KL Otipoby, E Tien… - Journal of Medicinal …, 2020 - ACS Publications
… Compound 1 was synthesized in seven steps starting with the commercially available 4-bromo-2-methylbenzonitrile 26 as shown in Scheme 1. Reduction of the nitrile moiety followed …
Number of citations: 25 pubs.acs.org
OR Thiel, M Achmatowicz, RM Milburn - Synlett, 2012 - thieme-connect.com
… Intermediate 10 was prepared from 4-bromo-2-methylbenzonitrile in three steps. The main issues with this approach were the following: (i) the raw material was rather expensive and …
Number of citations: 10 www.thieme-connect.com
L Tong, P Wang, X Li, X Dong, X Hu… - Journal of Medicinal …, 2022 - ACS Publications
… The Buchwald–Hartwig cross-coupling of intermediate 45g with 4-bromo-2-methoxybenzonitrile and 4-bromo-2-methylbenzonitrile in the presence of Pd 2 (dba) 3 , Cs 2 CO 3 , and …
Number of citations: 12 pubs.acs.org
D Barbee, AR Barron - Phosphorus, Sulfur, and Silicon and the …, 2020 - Taylor & Francis
… Reaction of 4-bromo-2-methylbenzonitrile under acid catalyzed conditions [ Citation 4 ] yields the previously unknown 1,3,5-tris(4-bromo-2-methylphenyl)triazine (8a), see Experimental. …
Number of citations: 2 www.tandfonline.com

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